molecular formula C12H15NO3 B12990898 Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Cat. No.: B12990898
M. Wt: 221.25 g/mol
InChI Key: LBTDXLGZASORSM-MRVPVSSYSA-N
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Description

Methyl ®-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate typically involves multicomponent heterocyclization reactions. One common method includes the condensation of aromatic carboxylic acids with diamines monoprotected with a Boc group, leading to the formation of amides . Another approach involves the ring-opening of 2-aryl-N-tosylaziridine by 2-bromobenzyl mercaptan or alcohols, followed by CuI-catalyzed N-arylation reaction .

Industrial Production Methods

Industrial production methods for this compound often utilize one-pot synthesis techniques to streamline the process and improve yields. These methods include the use of microwave-induced reactions and copper-catalyzed C-N and C-O coupling reactions . The simplicity and efficiency of these methods make them attractive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Mechanism of Action

The mechanism of action of Methyl ®-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse chemical reactivity and potential pharmacological activities. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development.

Biological Activity

Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO3C_{12}H_{15}NO_3 and a molecular weight of 221.25 g/mol. The compound features a tetrahydrobenzo-fused oxazepine structure which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazepine derivatives. For instance, derivatives similar to this compound have shown potent inhibitory effects against various bacterial strains. Specifically:

  • Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa and Escherichia coli were reported as low as 0.21 µM for closely related compounds .
  • Antifungal activity was also noted against species such as Candida, with significant growth inhibition observed in controlled assays .
CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida spp.Varies

Cytotoxicity

Cytotoxicity assessments using the MTT assay indicated that certain oxazepine derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selective action suggests potential for development into anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with critical biomolecular targets:

  • Molecular Docking Studies : Computational studies indicate that the compound binds effectively to DNA gyrase and MurD enzymes through multiple hydrogen bonds and hydrophobic interactions. These interactions are crucial for its antibacterial efficacy .

Case Studies

  • Study on Antibacterial Activity : A study conducted on a series of oxazepine derivatives demonstrated that this compound exhibited comparable binding energy to established antibiotics like ciprofloxacin when docked against target enzymes .
  • Cytotoxicity Profile : In another investigation involving various cell lines including HaCat and Balb/c 3T3 cells, the compound showed promising results with lower cytotoxic effects compared to conventional chemotherapeutics .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl (2R)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate

InChI

InChI=1S/C12H15NO3/c1-8-6-13-7-10-4-3-9(12(14)15-2)5-11(10)16-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m1/s1

InChI Key

LBTDXLGZASORSM-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CNCC2=C(O1)C=C(C=C2)C(=O)OC

Canonical SMILES

CC1CNCC2=C(O1)C=C(C=C2)C(=O)OC

Origin of Product

United States

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